n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19959440
InChI: InChI=1S/C11H12N4O2S/c1-8-14-9(7-18-8)4-5-12-11-3-2-10(6-13-11)15(16)17/h2-3,6-7H,4-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol

n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine

CAS No.:

VCID: VC19959440

Molecular Formula: C11H12N4O2S

Molecular Weight: 264.31 g/mol

* For research use only. Not for human or veterinary use.

n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine -

Description

n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine is a complex organic compound belonging to the class of substituted pyridines and thiazoles. This compound features a thiazole ring and a nitro group attached to a pyridine moiety, which are key structural elements influencing its potential biological activities and chemical properties.

Key Structural Features:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen.

  • Pyridine Ring: A six-membered ring with one nitrogen atom.

  • Nitro Group: Attached to the pyridine ring, contributing to its reactivity.

Synthesis Overview

The synthesis of n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine typically involves multi-step reactions starting from readily available thiazole and pyridine derivatives. Techniques such as refluxing, thin-layer chromatography (TLC), and purification methods like recrystallization or chromatography are employed to isolate the desired product.

Potential Biological Activities

The compound's unique structure suggests potential interactions with biological targets, such as enzymes or receptors involved in various biochemical pathways. The presence of both thiazole and pyridine rings allows for possible binding to these targets, which could lead to biological activities like antimicrobial or antifungal effects, although specific studies on this compound are not detailed in the available literature.

Characterization Techniques

Characterization of n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify functional groups.

  • Infrared (IR) Spectroscopy: To analyze the molecular vibrations and identify specific functional groups.

Comparison with Related Compounds

While specific data on n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine is limited, related compounds like N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine provide insights into the potential properties and applications of such thiazole and pyridine derivatives. For instance, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine has a molecular weight of 312.3 g/mol and is characterized by its IUPAC name and InChIKey .

Table 2: Characterization Techniques

TechniquePurpose
NMR SpectroscopyConfirm structure and identify functional groups
IR SpectroscopyAnalyze molecular vibrations and identify functional groups
Product Name n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine
Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
IUPAC Name N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-5-nitropyridin-2-amine
Standard InChI InChI=1S/C11H12N4O2S/c1-8-14-9(7-18-8)4-5-12-11-3-2-10(6-13-11)15(16)17/h2-3,6-7H,4-5H2,1H3,(H,12,13)
Standard InChIKey ZLIHCGOSQTUPND-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CCNC2=NC=C(C=C2)[N+](=O)[O-]
PubChem Compound 18155795
Last Modified Aug 11 2024

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